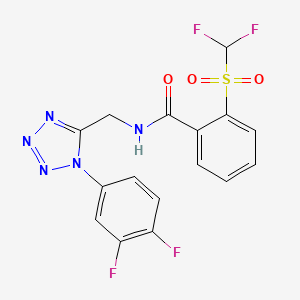
2-((difluoromethyl)sulfonyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((difluoromethyl)sulfonyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H11F4N5O3S and its molecular weight is 429.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((difluoromethyl)sulfonyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is an emerging chemical entity with potential applications in various fields, particularly in medicinal chemistry. Its unique structure, incorporating difluoromethyl and sulfonyl groups, suggests promising biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C15H14F4N4O2S, with a molecular weight of approximately 394.36 g/mol. The presence of difluoromethyl and sulfonyl functional groups enhances its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral Activity : Compounds containing aryl sulfonamide groups have demonstrated effectiveness against various strains of influenza viruses by inhibiting viral entry and replication .
- Anticancer Potential : The incorporation of difluoromethyl groups has been associated with improved metabolic stability and enhanced activity against cancer cell lines .
- Enzyme Inhibition : Sulfonyl derivatives often act as inhibitors for specific enzymes, which could be leveraged for therapeutic purposes .
The proposed mechanism of action for similar compounds involves:
- Inhibition of Viral Proteins : Compounds targeting hemagglutinin (HA) proteins have shown to significantly reduce viral replication in infected cells.
- Modulation of Cellular Pathways : By interacting with specific cellular receptors or enzymes, these compounds can alter signaling pathways crucial for pathogen survival or cancer cell proliferation.
Case Studies
Several studies have been conducted to evaluate the biological activity of structurally related compounds:
Case Study 1: Antiviral Efficacy
A study on a related aryl sulfonamide compound revealed that it could reduce viral titers by over four logs against multiple influenza A virus subtypes. This indicates a broad-spectrum antiviral capability, suggesting that the target compound may exhibit similar properties .
Case Study 2: Anticancer Activity
Research involving difluoromethylated compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural modifications provided by the difluoromethyl group were crucial for enhancing potency and selectivity against cancer cells .
Data Table: Biological Activities Comparison
科学研究应用
5-(2-Chlorophenyl)-1,2-oxazol-3-amine is a chemical compound featuring a chlorophenyl substituent and a unique oxazole ring structure. It is significant in organic synthesis and medicinal chemistry. The compound has an amine group and an oxazole ring, which makes it a versatile building block for chemical modifications. It has a molecular weight of approximately 219.64 g/mol and the molecular formula C10H8ClN3O.
Scientific Research Applications
5-(2-Chlorophenyl)-1,2-oxazol-3-amine is a chemical substance explored for its use in several scientific fields [1, 4].
Pharmaceutical Development
- 3-(2-Chlorophenyl)-1,2-oxazol-5-amine is a key intermediate in creating diverse pharmaceuticals, explicitly anti-inflammatory and analgesic medications .
Agricultural Chemicals
- 3-(2-Chlorophenyl)-1,2-oxazol-5-amine is used to formulate agrochemicals, helping develop effective herbicides and pesticides for crop protection .
Biochemical Research
- Researchers use 3-(2-Chlorophenyl)-1,2-oxazol-5-amine to study its effects on biological systems, which can aid in understanding potential therapeutic targets and disease mechanisms .
Material Science
- The compound is being explored for its properties in creating novel materials, like polymers and coatings, that can improve performance and durability in different applications .
Analytical Chemistry
- 3-(2-Chlorophenyl)-1,2-oxazol-5-amine is utilized as a reference standard in analytical methods, which helps ensure reliability and accuracy in quantifying similar compounds found in complex mixtures .
Use in synthesis
- Transannulation reactions involving 5-(2-Chlorophenyl)isoxazol-3-amine efficiently yield pyrimidine rings with a 1,4-dicarbonyl scaffold.
属性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O3S/c17-11-6-5-9(7-12(11)18)25-14(22-23-24-25)8-21-15(26)10-3-1-2-4-13(10)29(27,28)16(19)20/h1-7,16H,8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKNDPUOOOEXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













